molecular formula C13H15N2O5S2- B11616742 [({[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate

[({[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate

Cat. No.: B11616742
M. Wt: 343.4 g/mol
InChI Key: DUXDNTYQYSVZHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[({[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate” is a complex compound with a fascinating structure. It combines an indole moiety, a carbamoyl group, and a sulfonate functional group. Let’s break it down:

Chemical Reactions Analysis

The compound may undergo several types of reactions:

    Oxidation/Reduction: Depending on the conditions, it could be oxidized or reduced.

    Substitution: The carbamoyl group and the sulfonate group are potential sites for substitution reactions.

    Common Reagents: These could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: The specific products formed would depend on the reaction conditions.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological systems.

    Medicine: Investigations into its potential therapeutic properties (e.g., anticancer effects) are likely.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

Unfortunately, I don’t have specific information on the mechanism of action for this compound. understanding its interactions with cellular targets and pathways would be crucial for further research.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would likely compare it to other indole derivatives. Highlighting its uniqueness would involve assessing its structural features, reactivity, and biological effects.

Properties

Molecular Formula

C13H15N2O5S2-

Molecular Weight

343.4 g/mol

IUPAC Name

5-methoxy-3-[2-[(2-sulfonatosulfanylacetyl)amino]ethyl]-1H-indole

InChI

InChI=1S/C13H16N2O5S2/c1-20-10-2-3-12-11(6-10)9(7-15-12)4-5-14-13(16)8-21-22(17,18)19/h2-3,6-7,15H,4-5,8H2,1H3,(H,14,16)(H,17,18,19)/p-1

InChI Key

DUXDNTYQYSVZHR-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CSS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.